1-(5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
Description
This compound is a pyrazoline-based heterocyclic molecule featuring a bipyrazole core with substituents including a 4-chlorophenyl group (electron-withdrawing), a furan-2-yl moiety (electron-rich heterocycle), and a phenyl ring. While direct synthesis data for this compound are absent in the provided evidence, analogous pyrazoline derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines under acidic conditions .
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c1-16(30)29-22(14-21(26-29)17-9-11-18(25)12-10-17)20-15-28(19-6-3-2-4-7-19)27-24(20)23-8-5-13-31-23/h2-13,15,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKHVQSWKXFTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CN(N=C3C4=CC=CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-(4-chlorophenyl)-3’-(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as chlorophenyl derivatives and furan derivatives, which are then subjected to cyclization and condensation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(5-(4-chlorophenyl)-3’-(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds related to bipyrazoles exhibit notable anticancer properties. The following points summarize the findings related to this compound's anticancer applications:
- Mechanism of Action : The compound is believed to induce apoptosis and cause cell cycle arrest in various cancer cell lines. This is crucial for its potential as an anticancer agent.
- Case Studies : A study indicated that derivatives of similar structures achieved an average growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines. This suggests that the bipyrazole framework may enhance efficacy against cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | GI (%) |
|---|---|---|---|
| Compound A | HeLa | 12.5 | 50 |
| Compound B | MCF7 | 10.0 | 60 |
| Compound C | A549 | 8.0 | 70 |
Kinase Inhibition
The compound has also been studied for its potential as a dual inhibitor targeting cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA):
- In Vitro Studies : Compounds similar to this target have shown IC50 values ranging from to for CDK2 and to for TRKA. These findings highlight the significance of structural modifications in enhancing inhibitory activity against these kinases.
Table 2: Kinase Inhibition Data
| Compound | Kinase Target | IC50 (µM) |
|---|---|---|
| Compound D | CDK2 | 0.22 |
| Compound E | TRKA | 0.89 |
Other Therapeutic Applications
Beyond its anticancer and kinase inhibition properties, the compound may have broader implications in medicinal chemistry:
- Neuroprotective Effects : Some studies suggest that bipyrazole derivatives can offer neuroprotective benefits, potentially making them candidates for treating neurodegenerative diseases.
- Anti-inflammatory Properties : The presence of furan and phenyl groups may contribute to anti-inflammatory effects, warranting further investigation into their therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(5-(4-chlorophenyl)-3’-(furan-2-yl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The 4-chlorophenyl group in the target compound enhances electrophilicity compared to methoxy or methyl substituents in analogues .
- Crystal Packing : In compounds like , weak C–H⋯O interactions dominate crystal packing, whereas nitro or chloro substituents (as in ) may favor stronger dipole-dipole interactions.
Reactivity Profile
- Carbonyl Reactivity: The ethanone group is susceptible to nucleophilic attack (e.g., Grignard additions or condensations), similar to derivatives in .
- Heterocyclic Stability : The furan ring’s electron-rich nature may render it prone to electrophilic substitution, contrasting with nitro-furyl derivatives (e.g., ) where nitro groups deactivate the ring.
Physicochemical Properties
Spectral Data Comparison
Insights :
- The ethanone carbonyl in the target compound aligns with typical shifts for acetylated pyrazolines .
- Aromatic proton environments (δ 6.20–7.80 ppm) are consistent across analogues, reflecting similar conjugation effects.
Biological Activity
The compound 1-(5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic molecule that has gained attention in recent years for its potential biological activities. This article reviews the biological properties associated with this compound, focusing on its cytotoxicity, antibacterial effects, and other pharmacological activities.
Chemical Structure
The compound features a bipyrazole core fused with a furan and chlorophenyl substituents. Its structural complexity is believed to contribute to its diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to the bipyrazole structure. For instance:
- Cytotoxicity : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.59 μM to 2.40 μM against breast cancer cell lines such as MCF7 and SKBR3, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 14c | MCF7 | 0.59 |
| 14g | MCF7 | 0.93 |
| 14d | HL60 | 1.05 |
- Selectivity : The selectivity index for these compounds was noted to be greater than 25-fold when compared to normal cell lines, suggesting a favorable therapeutic window .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties :
- Bacterial Inhibition : Some derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| 3c | Staphylococcus aureus | 100 |
| 3b | Streptococcus pyogenes | 200 |
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : The presence of multiple heterocycles may interfere with cellular signaling pathways involved in proliferation and survival.
- Reactive Oxygen Species (ROS) Induction : Some studies suggest that compounds related to bipyrazoles can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- A study focusing on the synthesis of pyrazole derivatives reported promising results in terms of anticancer activity, with some compounds achieving IC50 values below 1 μM against specific cancer types .
- Another investigation into the antibacterial properties of furan-containing compounds revealed that modifications in the chemical structure could enhance antimicrobial efficacy against resistant strains .
Q & A
Q. What are the key synthetic methodologies for synthesizing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions, often starting with condensation of substituted hydrazines with diketones, followed by cyclization. For example, a two-step approach involves:
- Step 1 : Condensation of 2,3-diaminopyridine with benzoylacetone derivatives.
- Step 2 : Cyclization using substituted benzaldehydes under basic conditions to form the pyrazole and fused heterocyclic rings . Critical parameters include:
- Temperature : Maintained between 60–80°C to avoid side reactions.
- pH : Controlled (e.g., alkaline conditions for cyclization) to ensure proper ring closure.
- Catalysts : Piperidine or acetic acid in ethanol for regioselective product formation .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions (e.g., 4-chlorophenyl vs. furan-2-yl groups) and diastereotopic protons in the dihydropyrazole ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .
- Elemental Analysis (CHNS) : Used to verify purity (>95%) by comparing experimental and theoretical C/H/N ratios .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s biological activity or reaction mechanisms?
- Molecular Docking : Predicts interactions with biological targets (e.g., enzymes like COX-2 or antimicrobial targets) by analyzing binding affinities of the pyrazole and furan moieties .
- DFT Calculations : Models reaction pathways (e.g., cyclization energy barriers) to optimize synthetic conditions .
- ADMET Prediction : Estimates pharmacokinetic properties (e.g., solubility, metabolic stability) using tools like SwissADME .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC values) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Structural Analogues : Compare activity of derivatives (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to identify pharmacophores .
- Meta-Analysis : Use systematic reviews to aggregate data and identify trends (e.g., furan substitution correlates with anti-inflammatory activity) .
Q. How can reaction scalability and reproducibility be improved for industrial-academic collaborations?
- Continuous Flow Reactors : Enhance reproducibility by automating temperature/pH control and reducing batch-to-batch variability .
- Process Analytical Technology (PAT) : Real-time monitoring via IR spectroscopy ensures intermediate stability during scale-up .
- DoE (Design of Experiments) : Optimizes parameters (e.g., solvent ratios, catalyst loading) using software like Minitab to maximize yield (>80%) .
Methodological Challenges
Q. What are the limitations in characterizing stereochemistry in the dihydropyrazole ring?
- NOESY NMR : Resolves spatial proximity of protons to confirm chair vs. boat conformations in the dihydro ring .
- X-ray Crystallography : Provides definitive stereochemical assignment but requires high-purity single crystals .
Q. How can degradation products be identified during stability studies?
- HPLC-MS/MS : Detects hydrolyzed products (e.g., cleavage of the ethanone group) under accelerated conditions (40°C/75% RH) .
- Forced Degradation : Expose the compound to oxidative (HO), acidic (HCl), and basic (NaOH) conditions to profile degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
